Ethyl 4-methylnicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

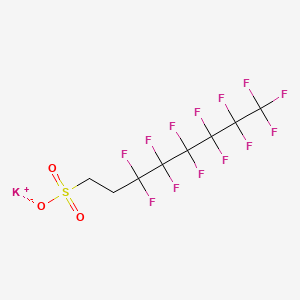

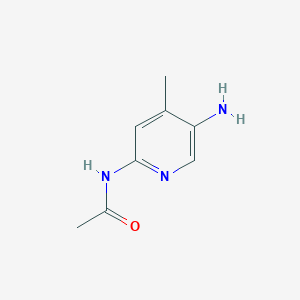

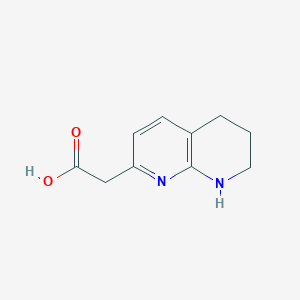

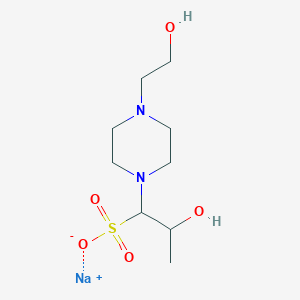

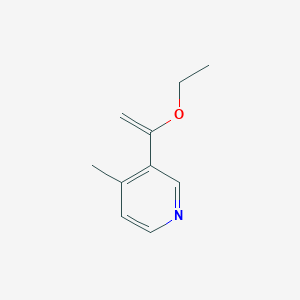

Ethyl 4-methylnicotinate is a chemical compound with the molecular formula C9H11NO2 . It contains a total of 23 bonds; 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of Ethyl 4-methylnicotinate includes a pyridine ring, which is a six-membered ring with one nitrogen atom . It also contains an ester functional group, which is a carbonyl adjacent to an ether linkage .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Heterocyclic Compound Synthesis

Ethyl 4-methylnicotinate is a heterocyclic compound that plays a significant role in medicinal chemistry. It’s used in the synthesis of various medicinally important heterocyclic compounds, which are a backbone for many pharmaceuticals .

Pharmacology: Piperidine Derivatives

In pharmacology, Ethyl 4-methylnicotinate is utilized in the synthesis of piperidine derivatives. These derivatives are present in over twenty classes of pharmaceuticals, including anticancer agents and drugs for Alzheimer’s disease therapy .

Organic Synthesis: Reagent in Complex Molecule Construction

This compound acts as a key reagent in the synthesis of complex organic molecules. Its role in organic synthesis is crucial for constructing molecules with potential therapeutic applications.

Enzyme Activation: Modulating Biological Efficacy

Research suggests that Ethyl 4-methylnicotinate could influence the biological efficacy of enzymes. It may serve as a modulator in enzyme activation, which is vital for various biochemical processes .

Biochemistry: Indole Derivative Synthesis

Ethyl 4-methylnicotinate is involved in the synthesis of indole derivatives, which have broad-spectrum biological activities and clinical applications. These derivatives are crucial in developing new therapeutic agents .

Industrial Applications: Chemical Manufacturing

This substance has industrial applications in the manufacture of chemicals and food products. It is used as an intermediate in the formulation of mixtures and repackaging processes .

Propiedades

IUPAC Name |

ethyl 4-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXGKCWPISPQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylnicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.